(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid
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Overview
Description
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is a compound with a unique structure that includes an acetamido group, a hydroxybutan-2-ylthio group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amino acid derivative to introduce the acetamido group.
Introduction of the Hydroxybutan-2-ylthio Group: This step involves the thiolation of a hydroxybutan-2-yl derivative, followed by its attachment to the acetamido group.
Formation of the Propanoic Acid Backbone: This step involves the formation of the propanoic acid backbone through a series of reactions, including oxidation and reduction steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutan-2-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to form amines.
Substitution: The hydroxy group can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Ethers and esters.
Scientific Research Applications
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can interact with enzymes and proteins, leading to inhibition or modification of their activity. The hydroxybutan-2-ylthio group can undergo oxidation or reduction, affecting the redox state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Alanine, N-acetyl-3-[(3-hydroxy-1-methylpropyl)thio]-, L- (8CI): Similar structure but different functional groups.
L-Cysteine, N-acetyl-S-(3-hydroxy-1-methylpropyl): Similar structure but different functional groups
Uniqueness
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid, commonly referred to as HMPMA, is an organic compound with the molecular formula C9H17NO4S. This compound is of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity can provide insights into its therapeutic potential and applications.
- Molecular Formula : C9H17NO4S
- Molar Mass : 235.3 g/mol
- Density : 1.239 g/cm³ (predicted)
- Boiling Point : 487.9 °C (predicted)
- pKa : 3.31 (predicted)
- CAS Number : 33164-64-6
Biological Activity Overview
The biological activity of HMPMA has been explored in various studies, focusing on its interactions with biological systems and potential therapeutic effects.
Antioxidant Activity
Research indicates that HMPMA exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants play a vital role in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.
Antimicrobial Properties
HMPMA has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Bacterial Strain | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Inhibition | |
Pseudomonas aeruginosa | Moderate Inhibition |
The exact mechanism through which HMPMA exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interactions with cellular receptors or enzymes, influencing various biochemical pathways.
Structure-Activity Relationship (SAR)
The structure of HMPMA includes a thioether group and an acetamido moiety, which may contribute to its biological activities. Studies focusing on SAR have suggested that modifications to these functional groups can enhance or reduce its bioactivity.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of HMPMA against common pathogens in clinical settings. Results indicated significant inhibition zones in agar diffusion tests, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Antioxidant Potential Assessment :
Another research project assessed the antioxidant capacity of HMPMA using various assays such as DPPH and ABTS radical scavenging tests. The results showed that HMPMA effectively scavenged free radicals, highlighting its potential role as a dietary supplement or therapeutic agent for oxidative stress-related diseases.
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
2-acetamido-3-[(2R)-4-hydroxybutan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6-,8?/m1/s1 |
InChI Key |
NSRLJESZWULTTQ-XPJFZRNWSA-N |
Isomeric SMILES |
C[C@H](CCO)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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